![molecular formula C16H17NO4 B7775335 2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775335.png)
2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical entity with specific properties and applications
Preparation Methods
Industrial Production Methods: Industrial production methods for 2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated compounds. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a potential therapeutic agent or a tool for studying biological processes. In industry, this compound could be utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, making them useful for comparative studies.
Highlighting Uniqueness: this compound is unique due to its specific chemical structure and the particular reactions it undergoes. This uniqueness can be highlighted by comparing its reactivity and applications with those of similar compounds, such as those identified in PubChem .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
Properties
IUPAC Name |
2-[(1,3-benzodioxol-5-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2)6-12(18)11(13(19)7-16)8-17-10-3-4-14-15(5-10)21-9-20-14/h3-5,8,17H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBPZZDKWIUOAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
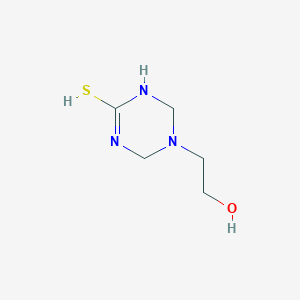
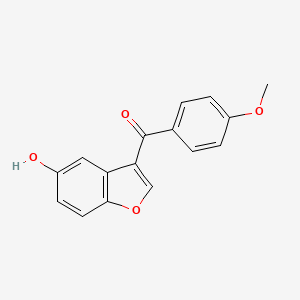
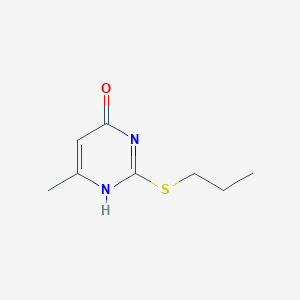
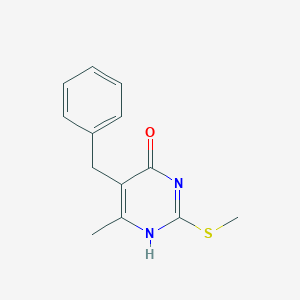

![methyl 4-oxo-2-[3-(trifluoromethyl)anilino]thiophene-3-carboxylate](/img/structure/B7775303.png)
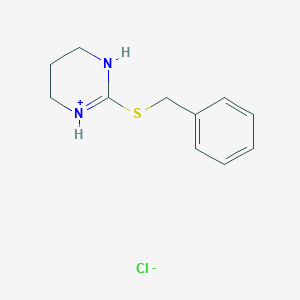
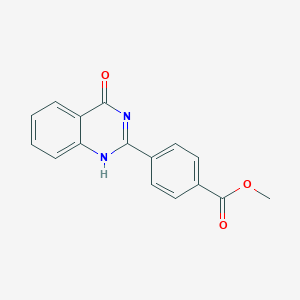
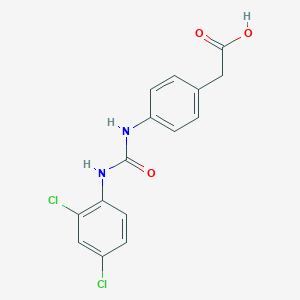
![2-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7775320.png)
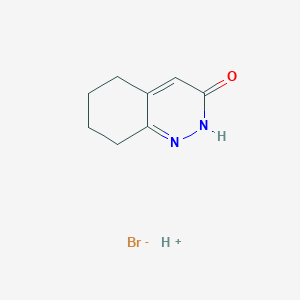
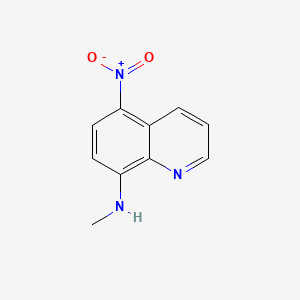
![2-[(2-fluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775337.png)
![2-[[2-(4-hydroxyphenyl)ethylamino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775343.png)
